molecular formula C7H16N2 B1322088 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine CAS No. 774213-88-6

2-(1-Methylpyrrolidin-3-yl)ethan-1-amine

Cat. No.: B1322088
CAS No.: 774213-88-6
M. Wt: 128.22 g/mol
InChI Key: CQGLYACIZMXCQF-UHFFFAOYSA-N
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Description

2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrolidine with ethylene oxide under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to ensure complete conversion.

Another method involves the reductive amination of 1-methylpyrrolidine with acetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. This reaction proceeds under mild conditions and provides a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpyrrolidin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine in an organic solvent.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding secondary amines or alcohols.

    Substitution: N-alkylated or N-acylated derivatives of the compound.

Scientific Research Applications

2-(1-Methylpyrrolidin-3-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Acts as a ligand in the study of receptor-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals targeting neurological disorders.

    Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine
  • 2-(1-Methylpyrrolidin-2-yl)ethan-1-amine
  • 2-(2-Aminoethyl)-1-methylpyrrolidine

Uniqueness

2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities to molecular targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(1-methylpyrrolidin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-5-3-7(6-9)2-4-8/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGLYACIZMXCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621633
Record name 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774213-88-6
Record name 1-Methyl-3-pyrrolidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774213-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methylpyrrolidin-3-yl)ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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